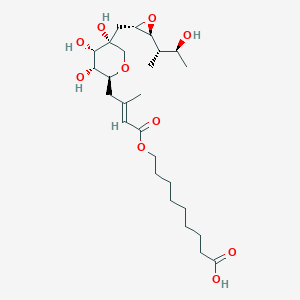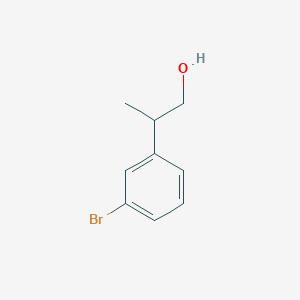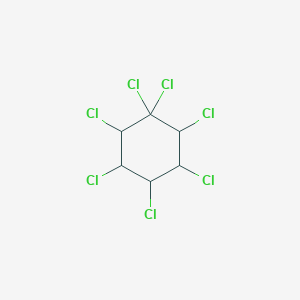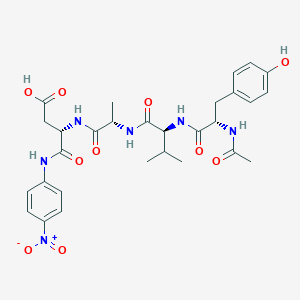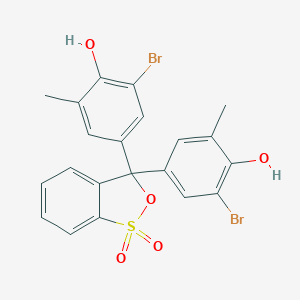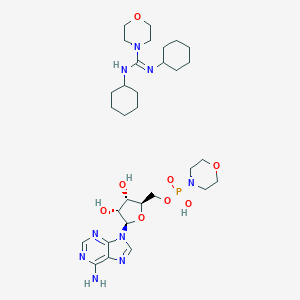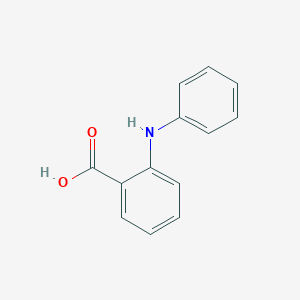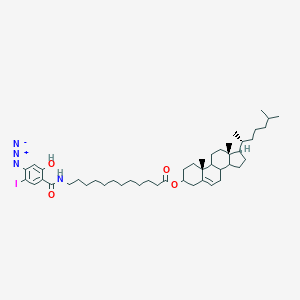
Ifa-cea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ifa-cea is a natural compound that has gained attention in recent years due to its potential therapeutic benefits. It is derived from the root of the plant Ifa, which is native to Africa. Ifa-cea has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Ifa-cea is not yet fully understood. However, it is believed to act on various pathways in the body, including the immune system and the nervous system. It has been shown to have anti-inflammatory and analgesic properties, which may be due to its ability to modulate the immune response.
Effets Biochimiques Et Physiologiques
Ifa-cea has been shown to have various biochemical and physiological effects, including:
- Anti-inflammatory activity: Ifa-cea has been shown to reduce inflammation in various models of inflammation, including those induced by lipopolysaccharide (LPS) and carrageenan.
- Analgesic activity: Ifa-cea has been shown to reduce pain in various models of pain, including those induced by formalin and acetic acid.
- Antioxidant activity: Ifa-cea has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
- Immunomodulatory activity: Ifa-cea has been shown to modulate the immune response, including the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Ifa-cea has several advantages and limitations for lab experiments. Some of the advantages include:
- Natural compound: Ifa-cea is a natural compound that can be extracted from the Ifa plant, making it a potentially safer alternative to synthetic compounds.
- Multiple biological activities: Ifa-cea has been shown to have multiple biological activities, making it a versatile compound for research.
- Low toxicity: Ifa-cea has been shown to have low toxicity in animal models, making it a potentially safe compound for further research.
Some of the limitations of Ifa-cea for lab experiments include:
- Limited availability: Ifa-cea is only found in the root of the Ifa plant, which may limit its availability for research.
- Lack of standardized extraction methods: There are currently no standardized methods for the extraction and purification of Ifa-cea, which may lead to variability in the quality of the compound.
Orientations Futures
There are several future directions for research on Ifa-cea. Some of these include:
- Further investigation of its mechanism of action: More research is needed to fully understand the mechanism of action of Ifa-cea and how it interacts with various pathways in the body.
- Clinical trials: Clinical trials are needed to determine the safety and efficacy of Ifa-cea in humans.
- Standardization of extraction methods: Standardized methods for the extraction and purification of Ifa-cea are needed to ensure the quality and consistency of the compound.
- Development of new formulations: New formulations of Ifa-cea, such as nanoparticles or liposomes, could improve its bioavailability and efficacy.
- Investigation of its potential for treating various diseases: Ifa-cea has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for treating various diseases such as arthritis and neuropathic pain.
Méthodes De Synthèse
Ifa-cea can be synthesized through a process of extraction and purification from the root of the Ifa plant. The extraction process involves the use of solvents such as ethanol or methanol to dissolve the compound from the plant material. The resulting solution is then purified using various techniques such as chromatography or crystallization.
Applications De Recherche Scientifique
Ifa-cea has been the subject of several scientific studies that have investigated its potential therapeutic benefits. These studies have focused on various aspects of Ifa-cea, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Propriétés
Numéro CAS |
125108-88-5 |
|---|---|
Nom du produit |
Ifa-cea |
Formule moléculaire |
C46H71IN4O4 |
Poids moléculaire |
871 g/mol |
Nom IUPAC |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate |
InChI |
InChI=1S/C46H71IN4O4/c1-31(2)16-15-17-32(3)37-21-22-38-35-20-19-33-28-34(23-25-45(33,4)39(35)24-26-46(37,38)5)55-43(53)18-13-11-9-7-6-8-10-12-14-27-49-44(54)36-29-40(47)41(50-51-48)30-42(36)52/h19,29-32,34-35,37-39,52H,6-18,20-28H2,1-5H3,(H,49,54)/t32-,34?,35?,37-,38?,39?,45+,46-/m1/s1 |
Clé InChI |
WASFNXUOAXICMC-GPVRCZESSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)CCCCCCCCCCCNC(=O)C5=CC(=C(C=C5O)N=[N+]=[N-])I)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC(=O)C5=CC(=C(C=C5O)N=[N+]=[N-])I)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC(=O)C5=CC(=C(C=C5O)N=[N+]=[N-])I)C)C |
Synonymes |
12-((-5-iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoic acid cholesteryl ester IFA-CEA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



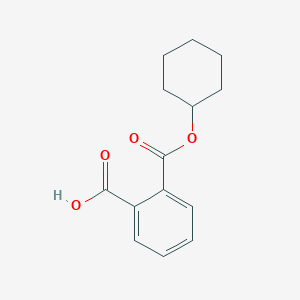
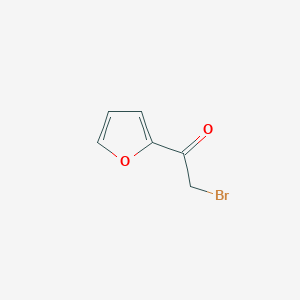
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
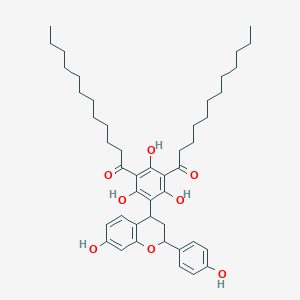
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
